
2,6-Difluoroiodobenzene
Vue d'ensemble
Description
“2,6-Difluoroiodobenzene” is a chemical compound with the molecular formula C6H3F2I . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom .
Synthesis Analysis
The synthesis of “2,6-Difluoroiodobenzene” has been studied using various techniques. One such study involved the use of laser-induced adiabatic alignment and mixed-field orientation of 2,6-difluoroiodobenzene molecules . The molecules were probed by Coulomb explosion imaging following either near-infrared strong-field ionization or extreme-ultraviolet multi-photon inner-shell ionization using free-electron laser pulses .
Molecular Structure Analysis
The molecular structure of “2,6-Difluoroiodobenzene” consists of a benzene ring with two fluorine atoms and one iodine atom attached to it . The molecular weight of the compound is 239.989 Da .
Chemical Reactions Analysis
The chemical reactions of “2,6-Difluoroiodobenzene” have been studied using coincident electron and ion momentum imaging . The momentum correlation between iodine and fluorine cations in three-fold ion coincidence events was analyzed, providing insights into the fragmentation dynamics of the molecule .
Physical And Chemical Properties Analysis
“2,6-Difluoroiodobenzene” has a density of 2.0±0.1 g/cm3, a boiling point of 186.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.9±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.5±3.0 kJ/mol and a flash point of 69.1±8.9 °C .
Applications De Recherche Scientifique
Laser-Induced Adiabatic Alignment and Mixed-Field Orientation
One of the key applications of 2,6-Difluoroiodobenzene is in the study of laser-induced adiabatic alignment and mixed-field orientation . This involves probing the alignment and orientation of 2,6-Difluoroiodobenzene molecules by Coulomb explosion imaging following either near-infrared strong-field ionization or extreme-ultraviolet multi-photon inner-shell ionization using free-electron laser pulses .
Coulomb Explosion Imaging
Coulomb explosion imaging is another significant application of 2,6-Difluoroiodobenzene . In this process, high-intensity femtosecond near-infrared pulses can rapidly remove several valence electrons from a molecule, producing a multiply charged molecular ion that explodes due to the Coulomb repulsion between its components . The resulting recoil velocities and directions of the product ions depend on the position of the atoms in the molecule before ionization and consequently can provide structural information about the molecule .
Pixel Imaging Mass Spectrometry (PImMS) Camera
The PImMS camera is a time-stamping pixelated detector that can record the hit positions and arrival times of up to four ions per pixel per acquisition cycle . This allows the time-of-flight trace and ion momentum distributions for all fragments to be recorded simultaneously . 2,6-Difluoroiodobenzene is used in this process to study the alignment and orientation of molecules .
Mécanisme D'action
Target of Action
It is known that the compound is used in various chemical reactions due to its unique structure and properties .
Mode of Action
2,6-Difluoroiodobenzene has been studied using laser-induced adiabatic alignment and mixed-field orientation . This involves the compound being probed by Coulomb explosion imaging following either near-infrared strong-field ionization or extreme-ultraviolet multi-photon inner-shell ionization using free-electron laser pulses . The resulting photoelectrons and fragment ions provide information about the compound’s interaction with its targets .
Biochemical Pathways
The compound’s unique properties make it a subject of interest in various chemical and biochemical studies .
Pharmacokinetics
Studies have investigated the fragmentation dynamics of the compound after iodine 4d inner-shell photoionization with soft x-rays .
Result of Action
Studies have shown that the compound can be aligned and oriented using laser-induced adiabatic alignment and mixed-field orientation .
Action Environment
It is known that the compound’s properties can be studied using various imaging techniques, which may be influenced by environmental conditions .
Safety and Hazards
Propriétés
IUPAC Name |
1,3-difluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMXWPLTZBKNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382254 | |
| Record name | 2,6-Difluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoroiodobenzene | |
CAS RN |
13697-89-7 | |
| Record name | 1,3-Difluoro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13697-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Difluoro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,6-difluoroiodobenzene interact with laser light, and what information can be gained from this interaction?
A: 2,6-Difluoroiodobenzene exhibits unique interactions with both infrared and extreme ultraviolet (XUV) laser pulses. Studies have demonstrated that intense, elliptically polarized laser pulses can align the molecule in three dimensions. [, ] This alignment arises from the interaction of the laser field with the molecule's anisotropic polarizability. Furthermore, when subjected to intense XUV pulses, 2,6-difluoroiodobenzene undergoes Coulomb explosion. [] By analyzing the fragment ions produced during this explosion, researchers can gain insights into the molecule's structure and dynamics, including charge distribution and photodissociation pathways.
Q2: How does the molecular environment of the iodine atom in 2,6-difluoroiodobenzene influence its ionization and fragmentation behavior during Coulomb explosion imaging?
A: Research has shown that the molecular environment surrounding the iodine atom significantly affects how 2,6-difluoroiodobenzene interacts with intense XUV pulses. [] Unlike iodomethane (CH3I), where the iodine atom undergoes local inner-shell ionization, 2,6-difluoroiodobenzene exhibits non-selective ionization of all photofragments. This suggests that the presence of the phenyl ring and fluorine substituents promotes electron transfer processes within the molecule during the Coulomb explosion. Additionally, evidence indicates ultrafast charge rearrangement on the phenyl radical, highlighting the influence of the molecular environment on charge localization in extended molecules like 2,6-difluoroiodobenzene.
Q3: Why is the ability to selectively align and orient 2,6-difluoroiodobenzene important for scientific studies?
A: The ability to precisely control the alignment and orientation of 2,6-difluoroiodobenzene molecules in three dimensions offers significant advantages for scientific investigations. [] For instance, in studies employing Coulomb explosion imaging, achieving a high degree of alignment enhances the resolution and clarity of the structural information obtained. By precisely manipulating the molecule's spatial orientation, researchers can probe specific molecular axes and gain deeper insights into the dynamics of photochemical reactions, charge transfer processes, and other molecular phenomena.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


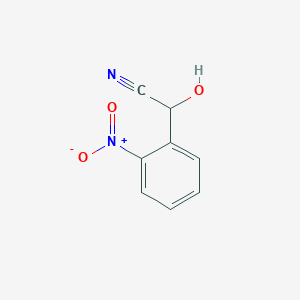

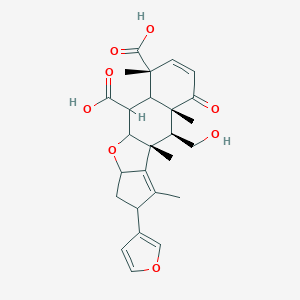
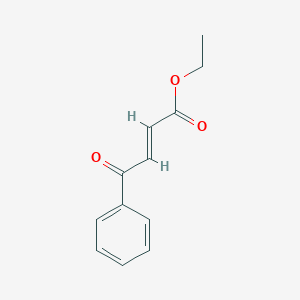
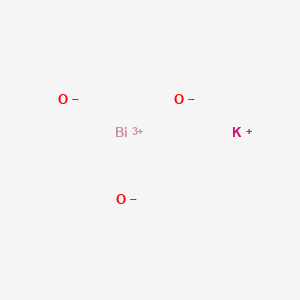
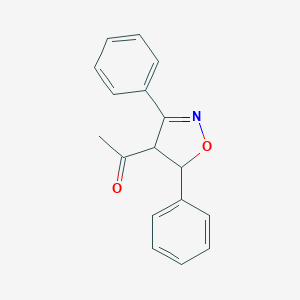
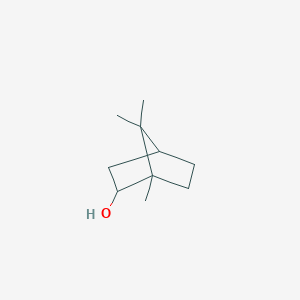
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)

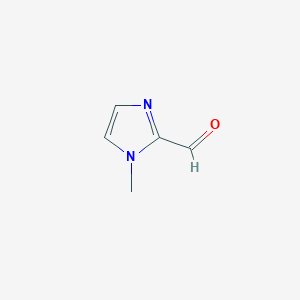
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)